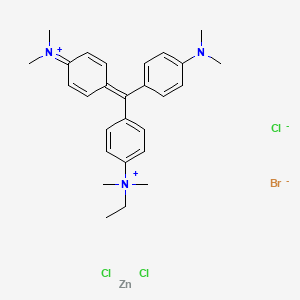
4-Ethyl-5-methyl-1,3-thiazol-2-amine
Overview
Description
“4-Ethyl-5-methyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C6H10N2S . It has a molecular weight of 142.22 .
Molecular Structure Analysis
The InChI code for “4-Ethyl-5-methyl-1,3-thiazol-2-amine” is 1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) . This indicates that the compound has a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
“4-Ethyl-5-methyl-1,3-thiazol-2-amine” is a solid at room temperature . It has a melting point of 70-74°C .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Aminoethyl Carbethoxythiazoles: Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate is a precursor for various aminoethyl thiazole carboxylate analogs, synthesized through Michael-like addition of secondary amines (Boy & Guernon, 2005).
- Thiazole Synthesis with Ethyl 3-Amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates: This method uses 1,3,4-oxadiazoles and 1,3-dithietane as starting materials, leading to various thiazole derivatives with potential for further chemical transformations (Paepke et al., 2009).
- Synthesis of Novel 2-Aminoethyl-5-carbethoxythiazoles: Ultrasonic and thermally mediated nucleophilic displacement methods have been used to synthesize new 2-aminoethyl thiazole-5-carboxylates from ethyl 2-bromo-1,3-thiazole-5-carboxylate (Baker & Williams, 2003).
Biological Activities and Applications
- Antimicrobial and Anticancer Activities: Certain derivatives of 1,3-thiazole have shown potential as antimicrobial and anticancer agents. For instance, compounds with 1,3-thiazole nucleus have been evaluated for their antimicrobial and antilipase activities, with some exhibiting promising results (Başoğlu et al., 2013).
- Molecular Docking and Enzyme Inhibition Studies: N-Arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and studied for α-glucosidase and β-glucosidase inhibition activities. Some compounds showed significant enzyme inhibition, suggesting potential pharmaceutical applications (Babar et al., 2017).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition: Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. The compound acted as a mixed-type inhibitor, increasing in efficiency with concentration and temperature (Raviprabha & Bhat, 2019).
Spectroscopic and Theoretical Investigations
- Fluorescence Effects in Bio-active Compounds: Fluorescence studies on derivatives of 1,3-thiazole have revealed interesting effects such as dual fluorescence, influenced by aggregation factors and charge transfer effects. This highlights the potential of these compounds in fluorescence-based applications (Matwijczuk et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets such as topoisomerase ii and bacterial strains .
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, including dna replication and cell cycle progression .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
properties
IUPAC Name |
4-ethyl-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXICVHAINXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-1,3-thiazol-2-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)


![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)
![N-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]-succinamic acid](/img/structure/B1364207.png)

![2-(3-Methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B1364210.png)